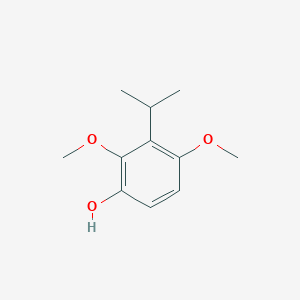
3-Isopropyl-2,4-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2,4-dimethoxyphenol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol It is a phenolic compound characterized by the presence of isopropyl and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,4-dimethoxyphenol can be achieved through several laboratory methods. One common approach involves the alkylation of 2,4-dimethoxyphenol with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-2,4-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-Isopropyl-2,4-dimethoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-2,4-dimethoxyphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,4-Dimethoxyphenol: Similar in structure but lacks the isopropyl group.
2,4-Dimethoxyphenol: Similar but without the isopropyl group.
2,6-Dimethoxyphenol: Similar but with methoxy groups at different positions.
Uniqueness: 3-Isopropyl-2,4-dimethoxyphenol is unique due to the presence of both isopropyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,4-dimethoxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(2)10-9(13-3)6-5-8(12)11(10)14-4/h5-7,12H,1-4H3 |
InChI Key |
HOANNBRZKUQLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


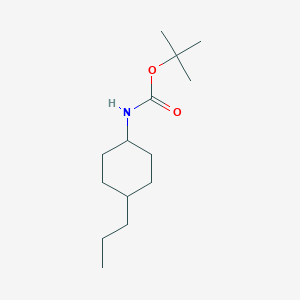
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)

![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
![2-(4-Fluorophenoxy)ethyl 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12863506.png)

![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
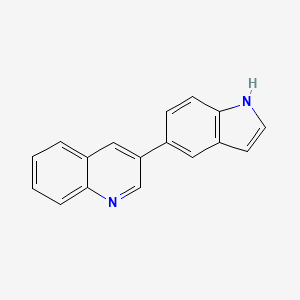
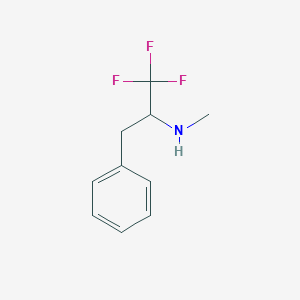
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
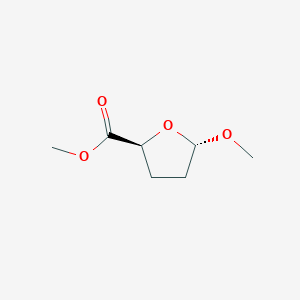
![[2-(1-Benzyloxy-1H-pyrazol-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12863555.png)
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
